molecular formula C9H5F2N3 B6356535 2-(Cyanomethyl)-5,7-difluorobenzimidazole CAS No. 1533815-59-6

2-(Cyanomethyl)-5,7-difluorobenzimidazole

Cat. No.: B6356535
CAS No.: 1533815-59-6
M. Wt: 193.15 g/mol
InChI Key: RTIIBJVVTYBCKD-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-5,7-difluorobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-5,7-difluorobenzimidazole typically involves the reaction of 5,7-difluoro-2-nitroaniline with cyanomethyl reagents under specific conditions. One common method is the reduction of 5,7-difluoro-2-nitroaniline to 5,7-difluoro-2-aminobenzimidazole, followed by the introduction of the cyanomethyl group using cyanomethyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-5,7-difluorobenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The fluorine atoms in the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzimidazole derivatives, while reduction can produce aminomethyl benzimidazole compounds. Substitution reactions can result in a variety of functionalized benzimidazole derivatives with different biological activities.

Scientific Research Applications

2-(Cyanomethyl)-5,7-difluorobenzimidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential antiviral and anticancer properties make it a candidate for biological studies.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-5,7-difluorobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can enhance the compound’s binding affinity to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyanomethyl)benzimidazole: Lacks the fluorine substituents, which may result in different biological activity and stability.

    5,7-Difluorobenzimidazole:

    2-(Cyanomethyl)-5-fluorobenzimidazole: Contains only one fluorine atom, which can influence its chemical properties and interactions.

Uniqueness

2-(Cyanomethyl)-5,7-difluorobenzimidazole is unique due to the presence of both cyano and fluorine groups, which confer enhanced chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-(4,6-difluoro-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3/c10-5-3-6(11)9-7(4-5)13-8(14-9)1-2-12/h3-4H,1H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIIBJVVTYBCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)CC#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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